molecular formula C10H15NO B1654981 3-Amino-2-phenylbutan-2-ol CAS No. 30185-68-3

3-Amino-2-phenylbutan-2-ol

Cat. No.: B1654981
CAS No.: 30185-68-3
M. Wt: 165.23 g/mol
InChI Key: XWXGOKGZVMEGGA-PSASIEDQSA-N
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Description

3-Amino-2-phenylbutan-2-ol is an organic compound with the molecular formula C10H15NO. It is a chiral molecule, meaning it has non-superimposable mirror images, often referred to as enantiomers. This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a butane backbone with a phenyl group (-C6H5) substituent. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing 3-Amino-2-phenylbutan-2-ol involves the use of Grignard reagents. The Grignard reaction is a well-known method for forming carbon-carbon bonds by reacting an organomagnesium compound (Grignard reagent) with a carbonyl compound. In this case, the synthesis can be achieved by reacting phenylmagnesium bromide with 2-amino-2-butanone under controlled conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Grignard reactions, where the reaction conditions are optimized for maximum yield and purity. The process may include steps such as purification through recrystallization or distillation to ensure the final product meets the required specifications for pharmaceutical or chemical applications.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-phenylbutan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-phenyl-2-butanone.

    Reduction: Formation of 3-amino-2-phenylbutane.

    Substitution: Formation of various substituted amines or alcohols depending on the reagents used.

Scientific Research Applications

3-Amino-2-phenylbutan-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-2-phenylbutan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with biological molecules, while the hydroxyl group can participate in hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-2-butanol: Lacks the amino group, making it less versatile in certain chemical reactions.

    3-Amino-2-phenylpropan-1-ol: Has a different backbone structure, affecting its reactivity and applications.

    2-Amino-2-phenylbutan-1-ol: The position of the amino and hydroxyl groups differs, leading to different chemical properties.

Uniqueness

3-Amino-2-phenylbutan-2-ol is unique due to the presence of both an amino and a hydroxyl group on the same carbon atom, which allows for a wide range of chemical reactions and applications. Its chiral nature also makes it valuable in the synthesis of enantiomerically pure compounds, which are important in pharmaceutical research and development .

Properties

CAS No.

30185-68-3

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

(2S,3R)-3-amino-2-phenylbutan-2-ol

InChI

InChI=1S/C10H15NO/c1-8(11)10(2,12)9-6-4-3-5-7-9/h3-8,12H,11H2,1-2H3/t8-,10-/m1/s1

InChI Key

XWXGOKGZVMEGGA-PSASIEDQSA-N

SMILES

CC(C(C)(C1=CC=CC=C1)O)N

Isomeric SMILES

C[C@H]([C@](C)(C1=CC=CC=C1)O)N

Canonical SMILES

CC(C(C)(C1=CC=CC=C1)O)N

Key on ui other cas no.

30185-68-3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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